molecular formula C20H17ClN2O2S2 B12145096 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12145096
M. Wt: 416.9 g/mol
InChI Key: JFQHKNZKZVMBOY-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as a chlorobenzyl sulfanyl group, a furan-2-ylmethyl group, and two methyl groups

Chemical Reactions Analysis

2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the chlorobenzyl group to a benzyl group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Addition: The furan ring can participate in electrophilic addition reactions, especially under acidic conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, although specific studies and clinical trials are necessary to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorobenzyl sulfanyl group suggests potential interactions with thiol-containing enzymes, while the furan ring may facilitate binding to aromatic receptors. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include:

Properties

Molecular Formula

C20H17ClN2O2S2

Molecular Weight

416.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H17ClN2O2S2/c1-12-13(2)27-18-17(12)19(24)23(10-15-7-5-9-25-15)20(22-18)26-11-14-6-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3

InChI Key

JFQHKNZKZVMBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CO4)C

Origin of Product

United States

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